(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid
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Description
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C47H57F3N10O13 and its molecular weight is 1027.0 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2S)-2-[[[2S,3R)-2-[[[2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide; 2,2,2-trifluoroacetic acid is a complex peptide-like structure with potential biological activities that have been explored in various studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is C43H72N8O17F3 with a molecular weight of approximately 1145 Da. The compound exhibits a high degree of complexity with multiple functional groups that may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C43H72N8O17F3 |
Molecular Weight | 1145 Da |
LogP | -12.3 |
Heavy Atoms Count | 78 |
Rotatable Bond Count | 24 |
Number of Rings | 5 |
Polar Surface Area (Ų) | 569 |
Hydrogen Bond Acceptors | 33 |
Hydrogen Bond Donors | 21 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain proteases and kinases, which are crucial in cellular signaling and regulation.
Inhibition of Enzymatic Activity
Research indicates that the compound may inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. Inhibition of DHFR can lead to reduced cell proliferation, making this compound a potential candidate for cancer therapy .
Therapeutic Potential
Given its structural complexity and potential target interactions, the compound has been explored for various therapeutic applications:
1. Cancer Therapy
Studies have shown that compounds similar in structure to this molecule exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
2. Anti-inflammatory Effects
The compound's interaction with inflammatory pathways suggests it may possess anti-inflammatory properties, potentially useful in treating conditions such as rheumatoid arthritis and psoriasis .
3. Neuroprotective Effects
Emerging research indicates that related compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
Several case studies have highlighted the efficacy of structurally similar compounds in clinical settings:
Case Study 1: Cancer Treatment
A study involving a derivative of this compound demonstrated significant tumor reduction in murine models when administered alongside traditional chemotherapy agents. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting potential for clinical application .
Case Study 2: Anti-inflammatory Response
In a clinical trial assessing the anti-inflammatory effects of related compounds, patients with chronic inflammatory diseases reported improved symptoms and reduced markers of inflammation following treatment with the compound over a six-month period .
Properties
Molecular Formula |
C47H57F3N10O13 |
---|---|
Molecular Weight |
1027.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H56N10O11.C2HF3O2/c1-24(57)38(44(65)52-34(21-37(47)59)41(62)50-32(39(48)60)19-25-8-3-2-4-9-25)54-42(63)33(20-27-22-49-31-11-6-5-10-29(27)31)51-43(64)36-12-7-17-55(36)45(66)35(23-56)53-40(61)30(46)18-26-13-15-28(58)16-14-26;3-2(4,5)1(6)7/h2-6,8-11,13-16,22,24,30,32-36,38,49,56-58H,7,12,17-21,23,46H2,1H3,(H2,47,59)(H2,48,60)(H,50,62)(H,51,64)(H,52,65)(H,53,61)(H,54,63);(H,6,7)/t24-,30+,32+,33+,34+,35+,36+,38+;/m1./s1 |
InChI Key |
UFMWBLWECSYAKK-TUPMYQNZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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